N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Description
N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyridinyl moiety
Properties
IUPAC Name |
1-cyclopropyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-6-8(17-10(18)16-7-2-3-7)4-5-9(15-6)11(12,13)14/h4-5,7H,2-3H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCRGQFUYXDZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea typically involves the reaction of cyclopropylamine with 2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]carbamate
- N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]thiourea
Uniqueness
N-Cyclopropyl-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to similar compounds without the trifluoromethyl group.
Biological Activity
N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, also known as NX74552, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Identifiers:
- IUPAC Name: 1-cyclopropyl-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
- Molecular Formula: C11H12F3N3O
- Molecular Weight: 259.23 g/mol
- PubChem CID: 129349187
The structure features a cyclopropyl group and a trifluoromethyl-substituted pyridine, which are critical for its biological activity.
This compound has been primarily studied for its interactions with various biological targets:
- Inhibition of Enzymes:
-
Anti-inflammatory Properties:
- Recent studies indicate that it may modulate inflammatory pathways by inhibiting cytokine production, which is significant in conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of NX74552:
- Cell Line Studies:
Antimicrobial Activity
NX74552 has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition:
Case Study 1: Inhibition of DHODH in Cancer Models
A recent study investigated the effects of NX74552 on DHODH inhibition in melanoma models. The findings revealed that treatment with NX74552 led to significant tumor regression in xenograft models, correlating with decreased levels of uridine and cytidine nucleotides in tumor tissues. This suggests that the compound effectively disrupts nucleotide synthesis necessary for tumor growth.
Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis Models
Another study explored the anti-inflammatory effects of NX74552 in animal models of rheumatoid arthritis. Administration of the compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that NX74552 may serve as a potential therapeutic agent for managing autoimmune conditions.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
